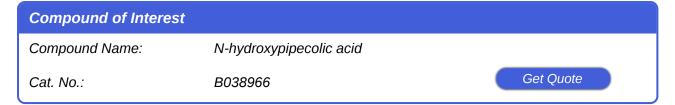


Comparing N-hydroxypipecolic acid-induced gene expression in different plant species

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A Comparative Guide to N-hydroxypipecolic Acid-Induced Gene Expression in Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic responses to **N-hydroxypipecolic acid** (NHP) across different plant species, with a focus on the model organism Arabidopsis thaliana and the economically important crop, wheat (Triticum aestivum). While the role of NHP in inducing systemic acquired resistance (SAR) is conserved across various plant species, including tomato (Solanum lycopersicum), comprehensive quantitative data on its impact on the tomato transcriptome is not as readily available as for Arabidopsis and wheat. This guide summarizes the existing quantitative data, details the experimental protocols for such studies, and visualizes the key signaling pathways and workflows.

Data Presentation: Quantitative Comparison of NHP-Induced Gene Expression

The application of NHP triggers a significant reprogramming of the transcriptome in both Arabidopsis and wheat, with a strong emphasis on the upregulation of defense-related genes.



Plant Species	Experime ntal Approach	Total Genes Analyzed	Upregulat ed Genes	Downreg ulated Genes	Key Upregulat ed Gene Families/ Pathways	Referenc e
Arabidopsi s thaliana	RNA-seq of whole plants treated with 1mM NHP via soil drench for 24 hours.	27,654	1,883	663	Salicylic acid (SA) biosynthesi s, Pipecolic acid (Pip) biosynthesi s, Phytoalexi n (camalexin) biosynthesi s, Pathogene sis-related (PR) genes, WRKY transcriptio n factors.	[1]
Triticum aestivum (Wheat)	RNA-seq of seedlings treated with NHP.	50,696	1,638	1,254	Nucleotide- binding leucine-rich repeat (NLR) immune receptors, Callose synthases, Genes associated	[2]



with DNA replication and repair.

Data from comprehen sive RNAseq studies are limited. However, studies have shown that tomato produces NHP in response to Defensepathogens related Solanum and that Not Not Not genes lycopersicu exogenous [3] Available Available Available (qualitativel m (Tomato) NHP У application confirmed). induces SAR. It is expected that defenserelated genes, such as pathogene sis-related (PR) genes, are upregulate d.



Experimental Protocols

This section details the methodologies for conducting experiments to analyze NHP-induced gene expression.

N-hydroxypipecolic Acid (NHP) Treatment of Plants

- a) Soil Drench Application (for potted plants like Arabidopsis thaliana and tomato):
- Grow plants in individual pots under controlled environmental conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
- Prepare a 1 mM aqueous solution of N-hydroxypipecolic acid.
- For each plant, apply 10 mL of the 1 mM NHP solution directly to the soil.[1]
- For control plants, apply 10 mL of water.
- Harvest leaf tissue for RNA extraction at desired time points (e.g., 24 or 48 hours after treatment).[1][4]
- b) Leaf Infiltration (for direct application to leaves):
- Prepare a 1 mM solution of NHP in 10 mM MgCl₂. The MgCl₂ solution serves as the mock control.[4]
- Using a needleless syringe, gently infiltrate the underside of three to four leaves per plant with either the NHP solution or the mock control.
- Harvest the infiltrated leaves and/or systemic (non-infiltrated) leaves at specified time points (e.g., 48 hours post-infiltration) for RNA analysis.[4]

RNA Extraction, Library Preparation, and Sequencing

a) RNA Extraction from Plant Tissues (General Protocol using TRIzol):

This protocol can be adapted for Arabidopsis, wheat, and tomato leaves. For tissues with high fiber content like tomato stems, modifications may be necessary.[5][6][7][8]



- Harvest approximately 100 mg of leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Add 1 mL of TRIzol reagent to the powdered tissue and vortex thoroughly.
- Incubate at room temperature for 5 minutes.
- Add 200 μL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Transfer the upper aqueous phase to a new tube.
- Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Air-dry the pellet and resuspend in RNase-free water.
- Treat the RNA sample with DNase I to remove any contaminating genomic DNA.[9]
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.[6][9]
- b) RNA-seq Library Preparation and Sequencing:
- Start with high-quality total RNA (e.g., 1 μg).
- Isolate mRNA using oligo(dT) magnetic beads.[9]
- Fragment the mRNA into smaller pieces.



- Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.[9]
- Perform end-repair, A-tailing, and ligation of sequencing adapters.
- Amplify the library by PCR.
- Sequence the prepared libraries on an Illumina platform (e.g., HiSeq or NovaSeq).[9]

Bioinformatics Analysis of RNA-seq Data

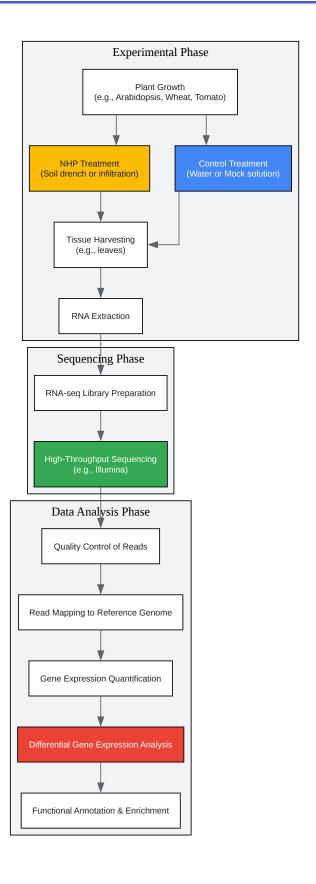
- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Read Mapping: Align the high-quality reads to the respective reference genome (Arabidopsis thaliana, Triticum aestivum, or Solanum lycopersicum) using a splice-aware aligner such as HISAT2 or STAR.
- Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs)
 between NHP-treated and control samples using packages like DESeq2 or edgeR in R. A
 common threshold for significance is a false discovery rate (FDR) adjusted p-value < 0.05.[1]
- Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological processes and pathways.

Mandatory Visualizations NHP Signaling Pathway in Arabidopsis thaliana

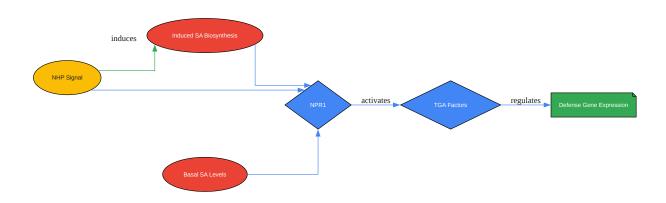












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